2-(Aminomethyl)-6-methylphenol

Overview

Description

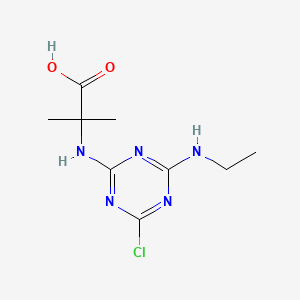

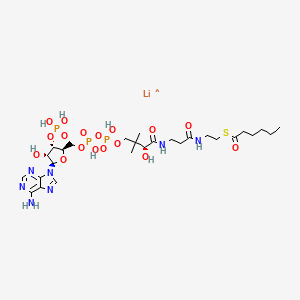

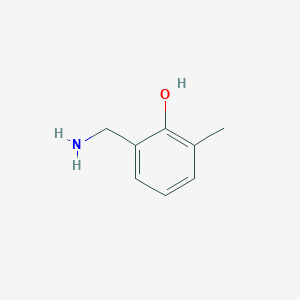

The compound “2-(Aminomethyl)-6-methylphenol” likely contains an aminomethyl group and a methyl group attached to a phenol ring. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-6-methylphenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method .

Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-6-methylphenol” would likely consist of a phenol ring with an aminomethyl group (−CH2−NH2) and a methyl group (−CH3) attached. The exact positions of these groups on the phenol ring would depend on the specific compound .

Scientific Research Applications

Synthesis and Properties

2-(Aminomethyl)-6-methylphenol is involved in the synthesis and properties of various chemical compounds. It has been used in the creation of unsymmetrical binucleating ligands and their dicopper(II) complexes, which show significant electrochemical and magnetic properties (Mahalakshmy et al., 2004). Additionally, it forms part of the structure of various N- and O-containing 2-isobornyl-6-methylphenol derivatives, which have been studied for their antioxidant properties (Buravlev et al., 2019).

Chemical Characterization

This compound has been a focus in studies involving the characterization of new chemical entities. For instance, the synthesis and characterization of 2-(N, N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, a product derived from 4-methylphenol, highlights the diverse chemical reactions and properties it can exhibit (Ni, 2004). Similarly, the formation of dinuclear Zinc complexes of phenol-based "end-off" compartmental ligands, which include structures derived from 2-(aminomethyl)-6-methylphenol, show its role in complex chemical structures and their functions (Abe et al., 2001).

Pharmaceutical Applications

Although excluding specific drug use and dosage, it's important to note that 2-(Aminomethyl)-6-methylphenol and its derivatives have been explored in the pharmaceutical context. For example, some of its derivatives have been synthesized and examined for saluretic and diuretic activity, indicating potential medicinal applications (Stokker et al., 1980).

Antimicrobial Properties

A study on aminomethylated derivatives of allylphenols, which includes 2-(aminomethyl)-6-methylphenol, has demonstrated their effectiveness as antimicrobial additives for jet fuel, showcasing another practical application of this compound (Magerramov et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVAECBMTXWMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697233 | |

| Record name | 2-(Aminomethyl)-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-6-methylphenol | |

CAS RN |

40680-69-1 | |

| Record name | 2-(Aminomethyl)-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)